N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide
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Description
N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C27H29FN4O4 and its molecular weight is 492.551. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research in heterocyclic chemistry often explores the synthesis of novel compounds with potential pharmacological applications. For instance, the synthesis of new tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidines and related compounds has been reported (A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013). These synthetic pathways are crucial for the development of molecules with enhanced biological activities.
Potential for Antioxidant Activity
A study on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that some of these compounds exhibit potent antioxidant activities. This suggests a potential application of structurally similar compounds in the development of new antioxidants (I. Tumosienė, K. Kantminienė, I. Jonuškienė, Artūras Peleckis, S. Belyakov, V. Mickevičius, 2019).
Inhibitory Activity Against Human Leukocyte Elastase
The synthesis and evaluation of 2-(diethylamino)thieno[1,3]oxazin-4-ones for inhibitory activity against human leukocyte elastase (HLE) indicate that such compounds could have therapeutic potential in diseases associated with excessive elastase activity (M. Gütschow, L. Kuerschner, U. Neumann, M. Pietsch, R. Löser, N. Koglin, K. Eger, 1999).
Application in Drug Discovery for Insomnia
A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the complex pharmacokinetics involved in drug discovery for insomnia treatment. This research emphasizes the importance of understanding the metabolic pathways of novel compounds for their development into safe and effective medications (C. Renzulli, M. Nash, M. Wright, Steven Thomas, S. Zamuner, M. Pellegatti, P. Bettica, G. Boyle, 2011).
Electrochromic Materials Development
Explorations into the synthesis and electrochromic properties of polymers with pendent carbazole groups provide insights into the development of materials for electronic and photonic applications. Such research underscores the versatility of heterocyclic compounds in material science (S. Hsiao, Hui-min Wang, Jun-Wen Lin, Wenjeng Guo, Yu-Ruei Kung, C. Leu, Tzong-Ming Lee, 2013).
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-oxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O4/c1-5-36-27(35)31-11-10-21-22(14-31)29-25(19-6-8-20(28)9-7-19)32(26(21)34)15-23(33)30-24-17(3)12-16(2)13-18(24)4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKMNWUMNODPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)N=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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